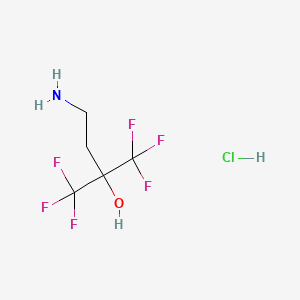
2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate” is a compound that belongs to the quinoline family . Quinolines are nitrogen-based heterocyclic aromatic compounds with a wide variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a subject of interest in recent years due to their importance in various fields. The synthesis often involves the use of catalysts like Cu(OTf)2 for the intermolecular addition of alkyne onto imines and subsequent intermolecular ring closure by arylation . Other methods include the use of microwave, clay or other catalysts which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo a variety of chemical reactions. These include reactions with alkyl Grignard reagents, deoxygenation reactions using Hantzsch esters as the stoichiometric reductants, and conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives .Future Directions
The future directions for “2-(2,4-Dimethylphenyl)-2-oxoethyl quinoline-2-carboxylate” could involve further exploration of its potential applications in medicinal and industrial chemistry. There is also a societal expectation for chemists to produce greener and more sustainable chemical processes, which could influence future research directions .
properties
IUPAC Name |
[2-(2,4-dimethylphenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-7-9-16(14(2)11-13)19(22)12-24-20(23)18-10-8-15-5-3-4-6-17(15)21-18/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STORHSJISZEIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2469872.png)
![5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2469873.png)
![2-(4-Ethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2469874.png)


![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)


![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)

